(-)-11-hydroxy-Δ8-tetrahydrocannabinol-dimethylheptyl (HU-210) is a synthetic cannabinoid classified as a potent agonist of the cannabinoid receptor type 1 (CB1). [, ] It serves as a valuable tool in scientific research for investigating the physiological and pharmacological effects of cannabinoids, particularly those mediated by the CB1 receptor. [, , , , , , , , , , , , , , ]
HU-210, also known as 1,1-Dimethylheptyl-11-hydroxy-tetrahydrocannabinol, was first synthesized in 1988 by a research team led by Raphael Mechoulam at the Hebrew University in Jerusalem. It is classified as a synthetic cannabinoid and is structurally related to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. HU-210 exhibits a binding affinity of 0.061 nM at the CB1 receptor and 0.52 nM at the CB2 receptor, making it 100 to 800 times more potent than delta-9-THC .
The synthesis of HU-210 involves several key steps:
The molecular formula for HU-210 is , with a molar mass of approximately 386.576 g/mol. Its structure features a tricyclic framework characteristic of cannabinoids, with specific stereochemistry at positions 6a and 10a that distinguishes it from other cannabinoids like delta-9-THC . The presence of the hydroxyl group at position 11 enhances its binding affinity to cannabinoid receptors.
HU-210 participates in various chemical reactions typical for synthetic cannabinoids:
These reactions highlight its potential for further chemical modification to enhance therapeutic properties or reduce side effects.
HU-210 acts primarily as an agonist at cannabinoid receptors CB1 and CB2, mimicking the effects of naturally occurring cannabinoids:
HU-210 exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential applications in research.
HU-210 has several scientific applications:
The foundational synthesis of HU-210 was established in 1988 by Raphael Mechoulam’s team at Hebrew University through an acid-catalyzed condensation reaction. The protocol combined (–)-myrtenol (derived from β-pinene) with 1,1-dimethylheptylresorcinol (DMHR) under toluene reflux with p-toluenesulfonic acid catalysis. This yielded the tricyclic cannabinoid scaffold with a dimethylheptyl side chain, achieving a modest 40-50% initial yield due to competing polymerization and byproduct formation [1] [4]. The original route (Figure 1) emphasized stereoselectivity, exploiting the chiral pool of terpenoids to secure the (6aR,10aR) absolute configuration critical for CB1 receptor affinity [1].
Table 1: Evolution of HU-210 Synthetic Methods
Parameter | Mechoulam (1988) | Optimized Protocol (2024) |
---|---|---|
Starting Materials | (–)-Myrtenol + DMHR | PMD* + DMHR |
Catalyst | p-TsOH | p-TsOH |
Solvent | Toluene | Toluene |
Cyclization Yield | 40-50% | 82% |
Key Innovation | None | TBS protection |
*PMD: p-Menthadienol
Derivative optimizations later focused on precursor modifications. Replacing myrtenol with p-menthadienol (PMD) improved atom economy, while meticulous control of Dean-Stark water removal increased cyclization yields to 82% by suppressing hydrolysis [2] [6]. These advances established HU-210’s synthetic accessibility for pharmacological studies.
HU-210 and its enantiomer HU-211 exemplify stereochemistry’s role in cannabinoid pharmacology. HU-210, the (–) enantiomer, binds CB1 receptors with ultrahigh affinity (Ki = 0.061 nM), making it ~100-800× more potent than Δ9-THC (Ki = 40.7 nM) [1] [5]. Molecular dynamics simulations reveal its C11-hydroxyl and dimethylheptyl group form optimal contacts with transmembrane helices TM3/TM5 of CB1, stabilizing active receptor conformations [3].
Conversely, (+) enantiomer HU-211 (dexanabinol) lacks cannabinoid activity due to steric clashes at CB1. Instead, it acts as a non-competitive NMDA receptor antagonist with neuroprotective properties [1] [4]. This divergence arises solely from chirality: the (6aS,10aS) configuration in HU-211 reorients its pharmacophores, preventing productive CB1 engagement while enabling NMDA channel blockade [1].
Table 2: Pharmacological Comparison of HU-210 and HU-211
Property | HU-210 | HU-211 |
---|---|---|
Configuration | (6aR,10aR) | (6aS,10aS) |
CB1 Affinity (Ki) | 0.061 nM | >10,000 nM |
Primary Activity | CB1/CB2 agonist | NMDA antagonist |
Neuroprotection | Indirect (via CB1) | Direct |
Installing the C11-hydroxy group via allylic oxidation posed early yield limitations. Initial protocols used selenium dioxide (SeO2) in acetic acid/dichloromethane, oxidizing Δ8-THC analogs to 11-oxo intermediates followed by borohydride reduction. Unprotected phenols, however, led to regioisomeric byproducts and yields below 30% [2] [6].
Breakthroughs came through protecting group engineering. Shao et al. (2024) demonstrated that tert-butyldimethylsilyl (TBS) protection of the resorcinol –OH prior to SeO2/dioxane oxidation at 110°C suppressed side reactions (Table 3). The bulky TBS group prevented quinone formation and directed oxidation exclusively to C11, raising yields to 65% [2] [6]. Subsequent NaBH4 reduction and TBAF deprotection delivered HU-210 in 93% yield. This strategy also enabled efficient synthesis of HU-210 metabolites like 11-nor-Δ8-THC-carboxylic acid for pharmacological studies [6].
Table 3: Allylic Oxidation Optimization with Protecting Groups
Protecting Group | Conditions | Aldehyde (7) Yield | Byproducts |
---|---|---|---|
None | SeO2/AcOH/DCM | 22% | Quinones, aromatics |
Acetyl | SeO2/tBuOOH | 35% | Regioisomers |
TBS | SeO2/dioxane | 65% | <5% |
Transitioning HU-210 synthesis from milligram to multigram scales exposes nonlinear technical constraints. Key issues include:
Solutions include flow chemistry for cyclization—ensuring rapid mixing and azeotropic water removal—and switched solvents (e.g., tert-butanol) for safer oxidations. The "Rule of 10" approach advocates stepwise 10-fold scale increases with process re-optimization at each stage, mitigating risks in industrial translation [9]. For example, evaporative crystallization replaced chromatography in final purification, maintaining >95% purity at 200g batches [6].
CAS No.: 15769-56-9
CAS No.: 485-18-7
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1